Glycine, N-méthyl-N-(1-oxotétradécyl)-, sel de sodium

Vue d'ensemble

Description

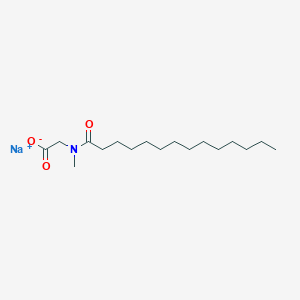

Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt, also known as sodium myristoyl sarcosinate, is a surfactant commonly used in personal care products. It is an anionic surfactant belonging to the class of fatty acyl imino acid salts. This compound is known for its excellent cleansing, emulsifying, dispersing, solubilizing, foaming, antirust, anticorrosive, and wetting abilities .

Applications De Recherche Scientifique

Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt has diverse applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in cell culture and molecular biology experiments as a mild surfactant.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of drugs.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt involves the reaction of myristic acid with N-methyl glycine (sarcosine) in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild heating conditions to facilitate the formation of the amide bond between the fatty acid and the amino acid derivative .

Industrial Production Methods

In industrial settings, the production of glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction mixture is then purified through various techniques such as filtration, crystallization, and drying to obtain the final product in its solid form .

Analyse Des Réactions Chimiques

Types of Reactions

Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles such as halides, cyanides, and thiolates can be used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Compounds with different cations replacing the sodium ion.

Mécanisme D'action

The mechanism of action of glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property makes it effective in cleansing and emulsifying applications. The compound interacts with lipid membranes and proteins, disrupting their structure and enhancing the solubility of hydrophobic molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium lauroyl sarcosinate: Similar in structure but with a shorter fatty acid chain (lauric acid).

Sodium cocoyl sarcosinate: Derived from coconut oil fatty acids, with a mixture of different chain lengths.

Sodium stearoyl sarcosinate: Contains a longer fatty acid chain (stearic acid).

Uniqueness

Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt is unique due to its specific fatty acid chain length (myristic acid) which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in personal care products, offering mildness and good foaming properties .

Propriétés

IUPAC Name |

sodium;2-[methyl(tetradecanoyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18(2)15-17(20)21;/h3-15H2,1-2H3,(H,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCOJQDJOCNUGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042013 | |

| Record name | Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

30364-51-3 | |

| Record name | Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM MYRISTOYL SARCOSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J07237209D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the main applications of Sodium myristoyl sarcosinate in cosmetic formulations?

A: Sodium myristoyl sarcosinate is primarily utilized in cosmetics as a hair-conditioning agent and surfactant-cleansing agent. Its presence in soaps can reach concentrations as high as 12.9% []. The compound exhibits excellent skin and eye tolerability, combined with strong foam-forming capabilities [].

Q2: Are there any known cases of allergic reactions to Sodium myristoyl sarcosinate?

A: Yes, a case study reported allergic contact dermatitis in a 63-year-old woman attributed to a mixture of sodium myristoyl sarcosinate and sodium myristoate present in a cosmetic product []. The reaction was confirmed through patch testing with the individual ingredients.

Q3: Does Sodium myristoyl sarcosinate interact with other ingredients in cosmetic formulations?

A: While generally considered safe, Sodium myristoyl sarcosinate can enhance the skin penetration of other ingredients []. Therefore, caution should be exercised when formulating products containing this compound alongside ingredients whose safety relies on minimal absorption, or in cases where dermal absorption raises concerns.

Q4: Are there any specific safety considerations regarding the use of Sodium myristoyl sarcosinate?

A: One concern is the potential for Sodium myristoyl sarcosinate to form N-nitrososarcosine, a known animal carcinogen, through nitrosation []. To mitigate this risk, it is advised to avoid using this compound in cosmetic products where N-nitroso compounds might form. Additionally, due to limited data on inhalation toxicity, the safety of using Sodium myristoyl sarcosinate in products with a risk of inhalation remains uncertain [].

Q5: How do the properties of Sodium myristoyl sarcosinate compare to other similar surfactants?

A: Compared to Sodium dodecyl sulfate (SDS), films prepared with Sodium lauroyl sarcosinate, a closely related compound, demonstrated superior resistance to breaking at equivalent monomer-to-surfactant molar ratios []. This suggests potential advantages in specific applications requiring enhanced film strength.

Q6: Are there any ongoing research efforts exploring the use of Sodium myristoyl sarcosinate beyond cosmetics?

A: Research has investigated the use of Sodium lauroyl sarcosinate, structurally similar to Sodium myristoyl sarcosinate, in the synthesis of water-borne latexes []. This highlights the potential for broader applications of these types of surfactants in material science and other fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B57211.png)